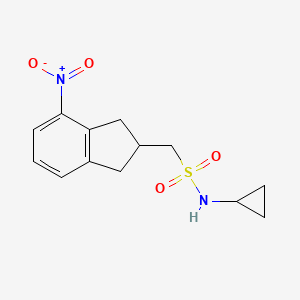![molecular formula C10H5NOS B13974919 2-Formylbenzo[b]thiophene-7-carbonitrile](/img/structure/B13974919.png)
2-Formylbenzo[b]thiophene-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formylbenzo[b]thiophene-7-carbonitrile is a heterocyclic compound that features a thiophene ring fused with a benzene ring, along with formyl and nitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylbenzo[b]thiophene-7-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile. This process typically involves two steps: the formation of an intermediate followed by cyclization to yield the desired product .
Another method involves the use of aryne intermediates. In this approach, o-silylaryl triflates react with alkynyl sulfides to form benzo[b]thiophenes in a one-step intermolecular manner . This method is advantageous due to its good functional group tolerance and versatility in introducing various substituents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Formylbenzo[b]thiophene-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the formyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Formylbenzo[b]thiophene-7-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Formylbenzo[b]thiophene-7-carbonitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Formylbenzo[b]thiophene-3-selenol
- 3-Formylbenzo[b]thiophene-2-selenol
- Benzo[b]thiophene-2-carbonitrile
Uniqueness
2-Formylbenzo[b]thiophene-7-carbonitrile is unique due to the presence of both formyl and nitrile groups on the thiophene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H5NOS |
|---|---|
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
2-formyl-1-benzothiophene-7-carbonitrile |
InChI |
InChI=1S/C10H5NOS/c11-5-8-3-1-2-7-4-9(6-12)13-10(7)8/h1-4,6H |
Clé InChI |
YHRKUSSFHZHSPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C#N)SC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B13974860.png)

![6-Ethyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13974875.png)


![2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid](/img/structure/B13974894.png)


